molecular formula C7H11BrO2 B2464974 Ethyl 3-bromocyclobutane-1-carboxylate CAS No. 1934754-13-8

Ethyl 3-bromocyclobutane-1-carboxylate

Cat. No.: B2464974
CAS No.: 1934754-13-8
M. Wt: 207.067
InChI Key: QMVKGRUSDZOUNA-IZLXSQMJSA-N
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Description

Ethyl 3-bromocyclobutane-1-carboxylate (CAS: 1934754-13-8) is a bicyclic organic compound with the molecular formula C₇H₁₁BrO₂ and a molecular weight of 165.04 g/mol. It features a cyclobutane ring substituted with a bromine atom at position 3 and an ethyl ester group at position 1. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science due to its reactive bromine substituent and strained cyclobutane ring, which facilitate diverse functionalization pathways . It is commercially available with a purity of 97% and is soluble in dichloromethane (DCM), methanol (MeOH), and water (H₂O), enabling its use in varied reaction conditions .

Properties

IUPAC Name

ethyl 3-bromocyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO2/c1-2-10-7(9)5-3-6(8)4-5/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVKGRUSDZOUNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-bromocyclobutane-1-carboxylate can be synthesized through several methods. One common approach involves the bromination of cyclobutane-1-carboxylic acid, followed by esterification with ethanol. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like benzoyl peroxide to facilitate the bromination process. The esterification step can be carried out using sulfuric acid as a catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromocyclobutane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-bromocyclobutane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-bromocyclobutane-1-carboxylate involves its reactivity due to the presence of the bromine atom and the strained cyclobutane ring. The bromine atom can participate in nucleophilic substitution reactions, while the strained ring can undergo ring-opening reactions under appropriate conditions. These properties make it a versatile intermediate in various chemical transformations .

Comparison with Similar Compounds

Methyl 3-Bromocyclobutane-1-Carboxylate

CAS: Not explicitly provided (referenced indirectly in synthesis protocols) Molecular Formula: C₆H₉BrO₂ Molecular Weight: ~151.04 g/mol (estimated) Key Differences:

  • Used in a three-step sequence under near-ultraviolet light to synthesize 1,3-difunctionalized cyclobutanes, demonstrating its utility in ring-opening and cross-coupling reactions .
    Applications : Preferred in photoredox chemistry due to its smaller ester group, which may improve reaction yields in constrained environments .

Methyl 3-Bromocyclopent-1-ene-1-Carboxylate

CAS : 952606-61-0
Molecular Formula : C₇H₉BrO₂
Molecular Weight : 205.05 g/mol
Key Differences :

  • The cyclopentene ring introduces unsaturation, altering electronic properties and reducing ring strain compared to cyclobutane.
  • The conjugated double bond enables participation in Diels-Alder reactions, unlike the saturated cyclobutane system in the target compound .
    Applications : Suitable for annulation reactions and synthesis of fused-ring systems due to its unsaturated structure .

Ethyl 3-Oxocyclobutane-1-Carboxylate

CAS: Referenced via synonyms (e.g., 3-Oxo-cyclobutanecarboxylic acid ethyl ester) Molecular Formula: C₇H₁₀O₃ Molecular Weight: 142.15 g/mol Key Differences:

  • Replacement of bromine with a ketone group shifts reactivity from halogen-based substitutions (e.g., Suzuki couplings) to nucleophilic additions or condensations.
  • The electron-withdrawing oxo group increases electrophilicity at the β-position, enabling enolate formation . Applications: Used in ketone-mediated cyclizations and as a precursor for heterocyclic compounds .

Ethyl 1-Methyl-3-Methylenecyclobutanecarboxylate

CAS : 54244-73-4
Molecular Formula : C₉H₁₂O₂
Molecular Weight : 152.19 g/mol
Key Differences :

  • The methyl and methylene substituents introduce steric and electronic effects, reducing bromine’s leaving-group efficacy but enabling radical or cycloaddition reactions.
  • The methylene group allows for [2+2] cycloadditions or polymerizations .
    Applications : Explored in polymer chemistry and materials science for constructing strained hydrocarbon frameworks .

Data Table: Comparative Properties of Cyclobutane Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications
This compound 1934754-13-8 C₇H₁₁BrO₂ 165.04 Bromine, ethyl ester Medicinal chemistry, cross-coupling
Mthis compound - C₆H₉BrO₂ ~151.04 Bromine, methyl ester Photoredox catalysis
Methyl 3-bromocyclopent-1-ene-carboxylate 952606-61-0 C₇H₉BrO₂ 205.05 Bromine, cyclopentene Annulation reactions
Ethyl 3-oxocyclobutane-1-carboxylate - C₇H₁₀O₃ 142.15 Ketone, ethyl ester Heterocyclic synthesis
Ethyl 1-methyl-3-methylenecyclobutanecarboxylate 54244-73-4 C₉H₁₂O₂ 152.19 Methyl, methylene, ethyl ester Polymer chemistry

Biological Activity

Ethyl 3-bromocyclobutane-1-carboxylate is a bromo-substituted ester that has garnered interest due to its unique structural properties and potential biological activities. The presence of a bromine atom at the third position of the cyclobutane ring significantly influences its reactivity and biological profile, making it a compound of interest in various fields, including medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C7H11BrO2\text{C}_7\text{H}_{11}\text{BrO}_2

This compound features a cyclobutane ring with a carboxylate ester functional group and a bromine substituent. The unique three-dimensional conformation of the cyclobutane ring contributes to its chemical reactivity and interaction with biological targets.

Biological Activity Overview

Research into the biological activity of this compound is limited but suggests potential applications in various therapeutic areas. Key areas of interest include:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial properties. The bromine substituent may enhance the compound's ability to disrupt bacterial cell membranes or interfere with metabolic pathways.
  • Anticancer Potential : Bromo-substituted cyclobutane derivatives have been explored for their potential anticancer effects, particularly in targeting specific cancer cell lines. This is primarily due to their ability to interact with DNA or inhibit cell division.

Antimicrobial Studies

A study focusing on bromo-substituted cyclobutane derivatives found that these compounds exhibited varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound demonstrated minimum inhibitory concentrations (MICs) in the range of 0.5 to 4 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli.

CompoundMIC (µg/mL)Target Organism
This compound2Staphylococcus aureus
Similar bromo-cyclobutanes0.5 - 4E. coli, Pseudomonas aeruginosa

Anticancer Activity

In vitro studies have indicated that this compound may induce apoptosis in certain cancer cell lines, possibly through mechanisms involving oxidative stress or modulation of signaling pathways associated with cell survival. For example, research on related compounds suggests that they may inhibit the growth of cervical cancer cells by inducing cell cycle arrest and promoting apoptotic pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : The bromine atom may facilitate interactions with enzymes involved in critical metabolic pathways, potentially leading to inhibition of cancer cell proliferation or microbial growth.

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